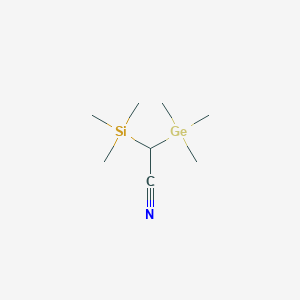
(Trimethylgermyl)(trimethylsilyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trimethylgermyl)(trimethylsilyl)acetonitrile is an organometallic compound that features both germanium and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Trimethylgermyl)(trimethylsilyl)acetonitrile can be synthesized through a reaction involving chlorotrimethylsilane, zinc, and a cyanomethyl halide (XCH2CN, where X = Cl or Br). The reaction typically proceeds with a yield of 61% when X = Cl and 81% when X = Br . The reaction conditions involve the use of an inert atmosphere and appropriate solvents to ensure the stability of the reactants and products.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(Trimethylgermyl)(trimethylsilyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The silyl and germyl groups can be substituted by other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with acetonitrile oxide, leading to the formation of cycloadducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine, iodine) and silver salts (e.g., AgBF4) in solvents like methylene chloride . These reactions are typically carried out at low temperatures to control the reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield halogenated derivatives, while cycloaddition reactions produce cycloadducts with specific regioselectivity .
Applications De Recherche Scientifique
(Trimethylgermyl)(trimethylsilyl)acetonitrile has several applications in scientific research, including:
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of the compound may be explored for their potential biological activity and use in drug development.
Mécanisme D'action
The mechanism by which (Trimethylgermyl)(trimethylsilyl)acetonitrile exerts its effects involves the reactivity of the silyl and germyl groups. These groups can participate in various chemical transformations, including nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trimethylsilyl)acetonitrile: This compound is similar in structure but lacks the germanium atom.
(Trimethylstannyl)acetonitrile: This compound contains a tin atom instead of germanium or silicon.
Uniqueness
(Trimethylgermyl)(trimethylsilyl)acetonitrile is unique due to the presence of both germanium and silicon atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of products formed in chemical reactions .
Propriétés
Numéro CAS |
101652-74-8 |
|---|---|
Formule moléculaire |
C8H19GeNSi |
Poids moléculaire |
229.96 g/mol |
Nom IUPAC |
2-trimethylgermyl-2-trimethylsilylacetonitrile |
InChI |
InChI=1S/C8H19GeNSi/c1-9(2,3)8(7-10)11(4,5)6/h8H,1-6H3 |
Clé InChI |
PGRPUWYJRRRDOL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C#N)[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14067589.png)
![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)

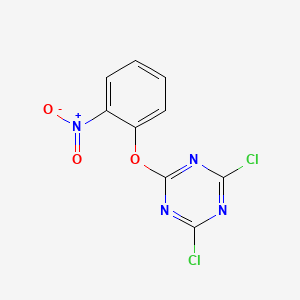
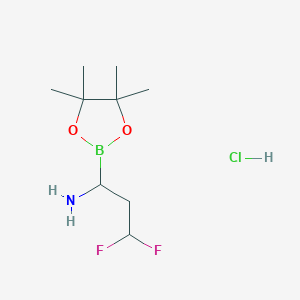
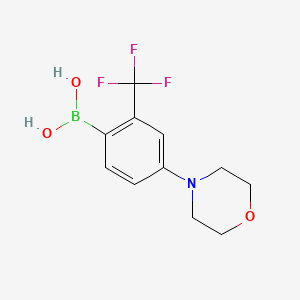
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)

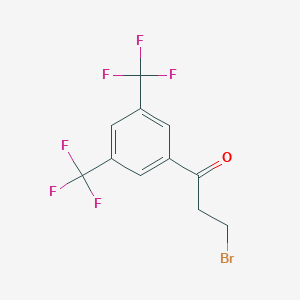
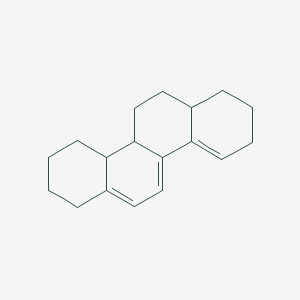

![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)
